N-(3-chloro-4-methylphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide
Overview
Description
N-(3-chloro-4-methylphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a nitro group, a chloro-methylphenyl group, and an oxolan-2-ylmethylamino group. Its unique structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the nitro group can be achieved through nitration reactions using concentrated nitric acid and sulfuric acid. The chloro-methylphenyl group can be introduced via electrophilic aromatic substitution using chloromethylation reagents. The oxolan-2-ylmethylamino group is typically added through nucleophilic substitution reactions involving oxirane derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, and other reducing agents.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of substituted benzamides.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro-methylphenyl and oxolan-2-ylmethylamino groups can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
- (3-Chloro-4-methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine
- N-(4-chloro-3-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
Uniqueness
N-(3-chloro-4-methylphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-12-4-5-13(9-17(12)20)22-19(24)16-10-14(23(25)26)6-7-18(16)21-11-15-3-2-8-27-15/h4-7,9-10,15,21H,2-3,8,11H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGLXYXKUQNVGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3CCCO3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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